5-Isopropoxy-2-methylphenol

概要

説明

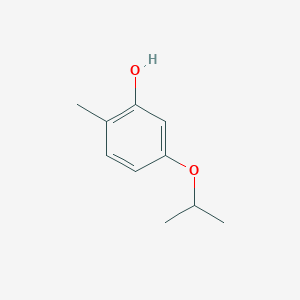

5-Isopropoxy-2-methylphenol: is an organic compound with the molecular formula C10H14O2. It is a derivative of phenol, characterized by the presence of an isopropoxy group and a methyl group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

作用機序

Target of Action

It is chemically similar to thymol , which is known to possess various pharmacological properties including antioxidant, free radical scavenging, anti-inflammatory, analgesic, antispasmodic, antibacterial, antifungal, antiseptic, and antitumor activities .

Mode of Action

Thymol, a similar compound, has been shown to exert its effects through anti-inflammatory (via inhibiting recruitment of cytokines and chemokines), antioxidant (via scavenging of free radicals, enhancing the endogenous enzymatic and non-enzymatic antioxidants and chelation of metal ions), and antihyperlipidemic (via increasing the levels of high-density lipoprotein cholesterol and decreasing the levels of low-density lipoprotein cholesterol in the circulation and membrane stabilization) mechanisms .

Biochemical Pathways

Thymol has been shown to inhibit signaling pathways such as mapks and pi3k/akt/mtor .

Pharmacokinetics

The pharmacokinetic and physiochemical properties of thymol, including absorption, bioavailability, and elimination rate, have been identified as major barriers in the drug design and delivery of thymol .

Result of Action

Thymol has been shown to possess various pharmacological properties including antioxidant, free radical scavenging, anti-inflammatory, analgesic, antispasmodic, antibacterial, antifungal, antiseptic, and antitumor activities .

Action Environment

It is also soluble in strongly alkaline aqueous solutions due to deprotonation of the phenol .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropoxy-2-methylphenol typically involves the alkylation of 2-methylphenol (o-cresol) with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like acetone or dimethylformamide (DMF). The reaction mechanism involves the nucleophilic substitution of the hydroxyl group of 2-methylphenol by the isopropoxy group, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The crude product is then purified using techniques such as distillation or recrystallization.

化学反応の分析

Types of Reactions: 5-Isopropoxy-2-methylphenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidation products.

Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed:

Oxidation: Quinones or other oxidized derivatives.

Reduction: Reduced phenolic compounds.

Substitution: Alkylated or acylated phenolic derivatives.

科学的研究の応用

Antimicrobial Activity

Research indicates that derivatives of 5-Isopropoxy-2-methylphenol exhibit significant antimicrobial properties. For instance, studies have shown that thymol analogs, including related compounds, can inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA). These compounds may also prevent biofilm formation, which is critical in treating chronic infections .

Antioxidant Properties

This compound has been investigated for its antioxidant capabilities. Antioxidants are vital in neutralizing free radicals and preventing oxidative stress-related diseases. The compound’s structure allows it to scavenge free radicals effectively, making it a candidate for further research in health-related applications .

Toxicological Studies

The compound serves as a model in toxicological assessments due to its hydrophobic nature and potential environmental impact. Quantitative Structure–Activity Relationship (QSAR) models have been developed to predict the toxicity of phenolic compounds, including this compound, on aquatic organisms. These models help assess the environmental risks associated with chemical pollutants .

Biodegradation Research

Studies have focused on the biodegradation of phenolic compounds in wastewater treatment processes. Understanding how this compound degrades in natural environments can inform strategies for pollution management and remediation efforts.

Synthesis and Chemical Research

This compound is often utilized as a precursor in synthesizing various chemical derivatives. Its reactivity allows for the development of new compounds with enhanced biological activities or improved properties for industrial applications .

Synthesis of Derivatives

Research has explored the synthesis of sulfonamide derivatives based on this compound, demonstrating promising biological activities against various pathogens . This highlights the compound's versatility as a building block in medicinal chemistry.

Case Study: Antimicrobial Efficacy Against MRSA

A study evaluated the antimicrobial efficacy of several thymol derivatives against MRSA strains. The results indicated that certain derivatives exhibited potent activity, suggesting that compounds related to this compound could be developed into effective therapeutics against resistant bacterial strains .

Case Study: QSAR Modeling for Toxicity Prediction

In another study, QSAR modeling was employed to predict the toxicity of phenolic compounds to aquatic organisms using datasets that included this compound. The findings provided insights into how structural variations affect toxicity levels, contributing to better environmental risk assessments .

類似化合物との比較

Thymol (5-methyl-2-isopropylphenol): Similar in structure but lacks the isopropoxy group.

Carvacrol (5-isopropyl-2-methylphenol): Similar in structure but has a hydroxyl group instead of an isopropoxy group.

Uniqueness: 5-Isopropoxy-2-methylphenol is unique due to the presence of the isopropoxy group, which imparts different chemical and physical properties compared to its analogs. This structural difference can influence its reactivity, solubility, and biological activity, making it a valuable compound for various applications.

生物活性

5-Isopropoxy-2-methylphenol, also known as carvacrol, is a monoterpenic phenol predominantly found in the essential oils of oregano and thyme. This compound has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and analgesic properties. This article delves into the biological activity of this compound, highlighting research findings, case studies, and relevant data.

This compound belongs to the class of aromatic monoterpenoids, characterized by its hydrophobic nature and solubility in organic solvents but not in water. The biosynthesis of this compound occurs mainly through the methyl-erythritol-phosphate (MEP) pathway in plants, involving geranyl diphosphate (GPP) as a key intermediate .

Antimicrobial Activity

The antimicrobial properties of this compound have been extensively studied. It exhibits significant activity against various bacteria and fungi. For instance, research indicates that carvacrol disrupts the cell membrane integrity of bacteria, leading to cell death. A study demonstrated that carvacrol effectively inhibited the growth of Escherichia coli and Staphylococcus aureus at concentrations as low as 0.1% .

Anti-inflammatory Effects

Carvacrol has shown potent anti-inflammatory effects in various animal models. In a study investigating its effects on induced paw edema in rats, carvacrol significantly reduced inflammation compared to control groups . The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and mediators.

Analgesic Properties

The analgesic activity of this compound has been documented in several experiments involving pain models. In one study, carvacrol was administered to mice at doses of 50 and 100 mg/kg, resulting in significant reductions in pain responses during the acetic acid-induced abdominal constriction test . The analgesic effect was comparable to standard drugs such as morphine.

Case Studies and Research Findings

-

Study on Antinociceptive Activity :

- Objective : To evaluate the antinociceptive effects of carvacrol.

- Method : Mice were treated with varying doses of carvacrol.

- Findings : Significant inhibition of nociception was observed across different pain models (acetic acid-induced abdominal constriction and formalin tests) indicating its potential as an analgesic agent .

-

Antimicrobial Efficacy :

- Objective : To assess the antimicrobial properties against foodborne pathogens.

- Method : Disk diffusion method was employed to test various concentrations of carvacrol.

- Findings : Carvacrol showed strong inhibitory effects on E. coli and Salmonella enterica, suggesting its application as a natural preservative in food products .

Data Summary Table

特性

IUPAC Name |

2-methyl-5-propan-2-yloxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-7(2)12-9-5-4-8(3)10(11)6-9/h4-7,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRIHECHBOYPTBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60739405 | |

| Record name | 2-Methyl-5-[(propan-2-yl)oxy]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60739405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918445-11-1 | |

| Record name | 2-Methyl-5-[(propan-2-yl)oxy]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60739405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。